2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl-
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Overview
Description
2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl- is a chemical compound with the molecular formula C14H11ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl- typically involves the reaction of 2,4-diaminopyrimidine with 6-chloro-1-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl- involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: This compound is structurally similar but lacks the naphthalenyl group.
6-Chloro-2,4-diaminopyrimidine: Another similar compound with a different substitution pattern.
Uniqueness
The presence of the naphthalenyl group in 2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl- distinguishes it from other similar compounds. This unique structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
284681-99-8 |
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Molecular Formula |
C14H11ClN4 |
Molecular Weight |
270.72 g/mol |
IUPAC Name |
6-chloro-2-N-naphthalen-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H11ClN4/c15-12-8-13(16)19-14(18-12)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,16,17,18,19) |
InChI Key |
VDRMBDICHUHGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CC(=N3)Cl)N |
Origin of Product |
United States |
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